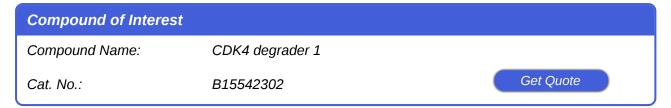


Application of CDK4 Degrader in Triple-Negative Breast Cancer Research: Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a representative CDK4 degrader, LPM3770277, in triple-negative breast cancer (TNBC) research. The information is compiled from recent studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of similar molecules.

Introduction to CDK4 Degraders in TNBC

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1]. This heterogeneity and absence of well-defined molecular targets make it difficult to treat. The cyclin D/cyclin-dependent kinase 4/6 (CDK4/6)—retinoblastoma (Rb) pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, including TNBC[2][3]. While CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib have shown success in other breast cancer subtypes, their efficacy in TNBC has been limited[2][4].

Targeted protein degradation, using technologies such as proteolysis-targeting chimeras (PROTACs) and hydrophobic tagging, offers a novel therapeutic strategy. Unlike inhibitors that merely block the activity of a protein, degraders eliminate the target protein entirely. This can lead to a more profound and sustained biological response and can overcome some







mechanisms of inhibitor resistance. Several CDK4/6 degraders are being investigated for their potential in TNBC, with promising pre-clinical results.

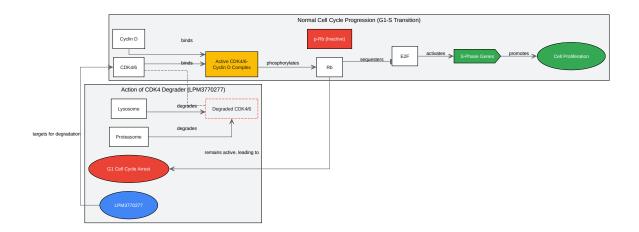
This document focuses on LPM3770277, a novel CDK4/6 degrader developed using hydrophobic tagging technology, which has demonstrated significant anti-tumor effects in TNBC models.

Mechanism of Action of LPM3770277

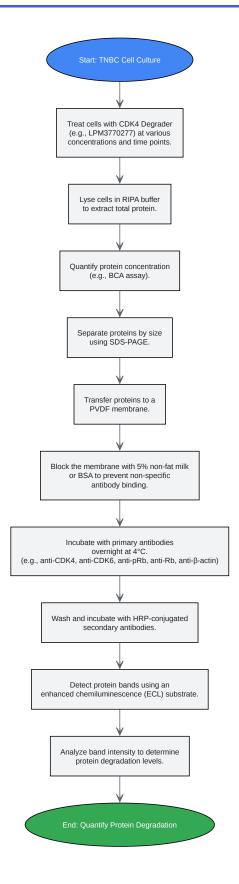
LPM3770277 is a novel CDK4/6 degrader that induces the degradation of CDK4 and CDK6 proteins through a dual mechanism involving both the proteasome and lysosome-promoted autophagy. This dual-pronged attack on CDK4/6 levels leads to a robust and sustained inhibition of the CDK4/6-Rb-E2F signaling pathway.

The canonical CDK4/6-Rb-E2F pathway plays a crucial role in the G1-S phase transition of the cell cycle. In its active state, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma (Rb) protein. This phosphorylation event causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and cell cycle progression. By degrading CDK4 and CDK6, LPM3770277 prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a subsequent inhibition of tumor cell proliferation.









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